molecular formula C30H46O5 B1216601 3-Hydroxyolean-12-ene-28,29-dioic acid

3-Hydroxyolean-12-ene-28,29-dioic acid

Cat. No.: B1216601
M. Wt: 486.7 g/mol
InChI Key: MCHKKYSPJGWAHQ-JQRJYEQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyolean-12-ene-28,29-dioic acid, also known as this compound, is a useful research compound. Its molecular formula is C30H46O5 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that 3-Hydroxyolean-12-ene-28,29-dioic acid exhibits significant antimicrobial activity. For instance, a study found that derivatives of this compound were effective against Porphyromonas gingivalis, a bacterium associated with periodontal disease . Additionally, some derivatives demonstrated inhibitory effects on lipopolysaccharide-induced nitric oxide release in macrophage cells, suggesting potential anti-inflammatory properties .

2. Anti-Cancer Potential
The compound has been investigated for its anti-cancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For example, the transformation of oleanolic acid to this compound through microbial processes enhances its cytotoxicity against specific cancer cell lines .

Microbial Biotransformation

Microbial biotransformation of this compound has been extensively studied to enhance its bioactivity and yield novel compounds. Fungi such as Mucor and Rhizomucor have been utilized to catalyze the hydroxylation and oxidation of oleanolic acid derivatives, leading to the formation of various bioactive metabolites .

Key Findings from Biotransformation Studies:

MicroorganismSubstrateProduct Yield (%)Notable Transformation
Mucor mieheiOleanolic Acid30.0Hydroxylation to produce 7β-hydroxy derivatives
Streptomyces griseus3-Oxo-Oleanolic Acid25.0Production of this compound
Trichothecium roseumOleanolic Acid17.0Formation of multiple hydroxylated products

Therapeutic Applications

1. Cardiovascular Health
Preliminary studies suggest that this compound may have cardioprotective effects. Its ability to lower cholesterol levels and improve lipid profiles has been noted in animal models, indicating potential benefits for cardiovascular health .

2. Anti-Diabetic Effects
The compound has also shown promise in managing blood glucose levels. Research indicates that it may enhance insulin sensitivity and reduce hyperglycemia in diabetic models, making it a candidate for further investigation in diabetes management .

Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid

InChI

InChI=1S/C30H46O5/c1-25(2)20-9-12-29(6)21(27(20,4)11-10-22(25)31)8-7-18-19-17-26(3,23(32)33)13-15-30(19,24(34)35)16-14-28(18,29)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20?,21-,22+,26?,27+,28-,29-,30+/m1/s1

InChI Key

MCHKKYSPJGWAHQ-JQRJYEQISA-N

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C(=O)O)C(=O)O)C)C)(C)C)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C(=O)O)C)C)C

Synonyms

serratagenic acid

Origin of Product

United States

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